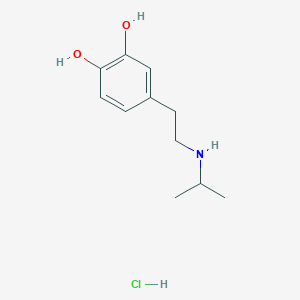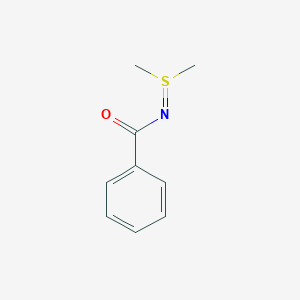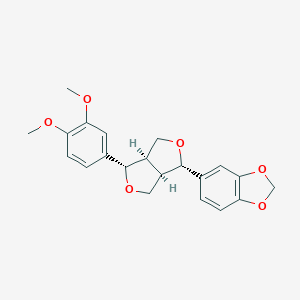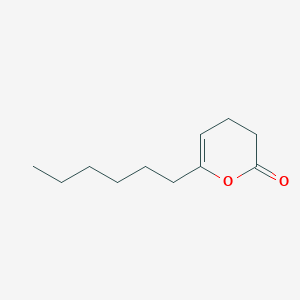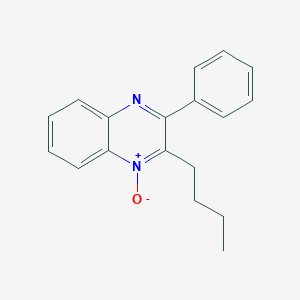
2-Butyl-3-phenylquinoxaline 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butyl-3-phenylquinoxaline 1-oxide, also known as BQNO, is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a redox-cycling agent that can generate reactive oxygen species, which makes it an important tool in studying oxidative stress and related biological processes.
Mecanismo De Acción
2-Butyl-3-phenylquinoxaline 1-oxide acts as a redox-cycling agent, which means that it can generate reactive oxygen species by cycling between its oxidized and reduced forms. This process can lead to the formation of superoxide anion and hydrogen peroxide, which can cause oxidative damage to cells.
Efectos Bioquímicos Y Fisiológicos
2-Butyl-3-phenylquinoxaline 1-oxide has been shown to induce apoptosis, or programmed cell death, in cancer cells by increasing oxidative stress. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, 2-Butyl-3-phenylquinoxaline 1-oxide has been shown to have anti-inflammatory effects in animal models of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Butyl-3-phenylquinoxaline 1-oxide in lab experiments is its ability to induce oxidative stress in cells, which can be useful in studying the role of oxidative stress in various biological processes. However, one limitation of using 2-Butyl-3-phenylquinoxaline 1-oxide is its potential toxicity, which can vary depending on the cell type and concentration used.
Direcciones Futuras
1. Investigating the potential use of 2-Butyl-3-phenylquinoxaline 1-oxide in combination with other anti-cancer agents to enhance their efficacy.
2. Studying the effects of 2-Butyl-3-phenylquinoxaline 1-oxide on mitochondrial function and metabolism.
3. Investigating the potential use of 2-Butyl-3-phenylquinoxaline 1-oxide in the treatment of inflammatory diseases.
4. Developing new derivatives of 2-Butyl-3-phenylquinoxaline 1-oxide with improved efficacy and reduced toxicity.
5. Investigating the role of 2-Butyl-3-phenylquinoxaline 1-oxide in the regulation of autophagy, a cellular process involved in the degradation of damaged proteins and organelles.
In conclusion, 2-Butyl-3-phenylquinoxaline 1-oxide is a chemical compound that has been extensively used in scientific research for its ability to induce oxidative stress and related biological processes. It has been shown to have anti-cancer and anti-inflammatory effects, and its potential use in combination with other agents and in the treatment of various diseases warrants further investigation.
Métodos De Síntesis
The synthesis of 2-Butyl-3-phenylquinoxaline 1-oxide involves the reaction of 2-nitrophenylquinoxaline with butyllithium, followed by reduction with sodium borohydride. The resulting product is then oxidized with lead tetraacetate to yield 2-Butyl-3-phenylquinoxaline 1-oxide.
Aplicaciones Científicas De Investigación
2-Butyl-3-phenylquinoxaline 1-oxide has been extensively used in scientific research as a tool to study oxidative stress and related biological processes. It has been shown to induce oxidative stress in various cell types, including cancer cells, and has been used to investigate the role of oxidative stress in cancer development and progression.
Propiedades
Número CAS |
18992-52-4 |
|---|---|
Nombre del producto |
2-Butyl-3-phenylquinoxaline 1-oxide |
Fórmula molecular |
C18H18N2O |
Peso molecular |
278.3 g/mol |
Nombre IUPAC |
2-butyl-1-oxido-3-phenylquinoxalin-1-ium |
InChI |
InChI=1S/C18H18N2O/c1-2-3-12-17-18(14-9-5-4-6-10-14)19-15-11-7-8-13-16(15)20(17)21/h4-11,13H,2-3,12H2,1H3 |
Clave InChI |
DZUHUEZBEVSMLZ-UHFFFAOYSA-N |
SMILES |
CCCCC1=[N+](C2=CC=CC=C2N=C1C3=CC=CC=C3)[O-] |
SMILES canónico |
CCCCC1=[N+](C2=CC=CC=C2N=C1C3=CC=CC=C3)[O-] |
Sinónimos |
2-Butyl-3-phenylquinoxaline 1-oxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



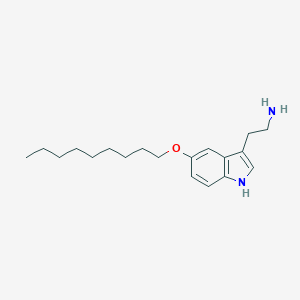
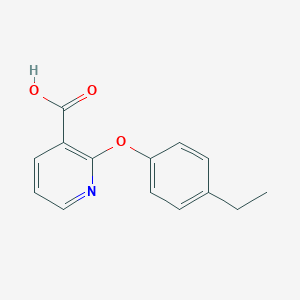
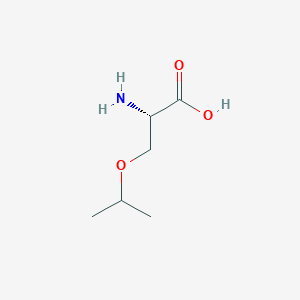

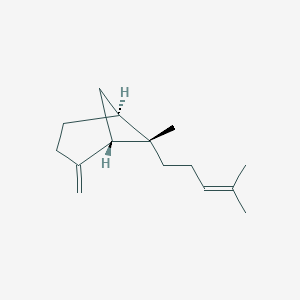
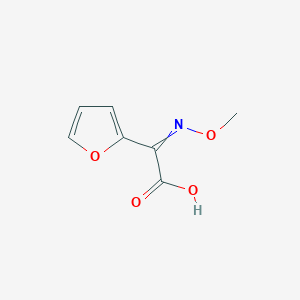
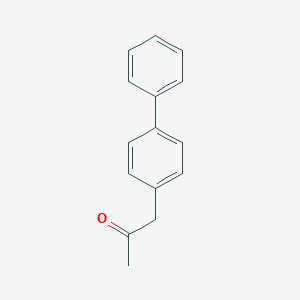
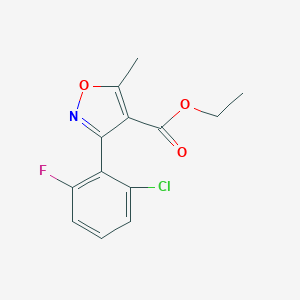
![2-([1,1'-Biphenyl]-4-yl)acetaldehyde](/img/structure/B106197.png)
